molecular formula C10H11FO B13004609 4-Fluoro-2-isopropylbenzaldehyde

4-Fluoro-2-isopropylbenzaldehyde

Cat. No.: B13004609
M. Wt: 166.19 g/mol
InChI Key: LNUNDBPYLOQONL-UHFFFAOYSA-N
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Description

4-Fluoro-2-isopropylbenzaldehyde is an organic compound with the molecular formula C10H11FO. It is a fluorinated benzaldehyde derivative, characterized by the presence of a fluorine atom at the 4-position and an isopropyl group at the 2-position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Fluoro-2-isopropylbenzaldehyde involves the halogen-exchange reaction of 4-chlorobenzaldehyde with a fluorinating agent . Another approach is the chlorination of 4-fluorotoluene followed by oxidation to form the desired aldehyde . The reaction conditions typically involve the use of appropriate solvents and catalysts to facilitate the halogen exchange or oxidation processes.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogen-exchange reactions or oxidation processes, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-isopropylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Fluoro-2-isopropylbenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the aldehyde group can participate in various chemical reactions, facilitating its role as a reactive intermediate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-2-isopropylbenzaldehyde is unique due to the combination of the fluorine atom and the isopropyl group, which can influence its chemical reactivity and interaction with biological targets. This combination can enhance its potential as a versatile intermediate in organic synthesis and its application in various fields .

Properties

Molecular Formula

C10H11FO

Molecular Weight

166.19 g/mol

IUPAC Name

4-fluoro-2-propan-2-ylbenzaldehyde

InChI

InChI=1S/C10H11FO/c1-7(2)10-5-9(11)4-3-8(10)6-12/h3-7H,1-2H3

InChI Key

LNUNDBPYLOQONL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)F)C=O

Origin of Product

United States

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